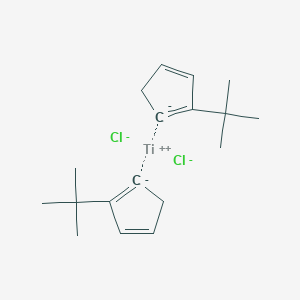
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride is an organometallic compound that features a titanium center coordinated to a substituted cyclopentadienyl ligand. This compound is part of a broader class of metallocenes, which are known for their stability and versatility in various chemical reactions. The unique structure of this compound allows it to participate in a variety of catalytic processes, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride typically involves the alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . The resulting di-tert-butylcyclopentadiene is then reacted with a titanium precursor, such as titanium tetrachloride, to form the desired compound . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states, often using oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where ligands on the titanium center are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, molecular oxygen
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Various organic halides and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield titanium(IV) complexes, while reduction reactions can produce titanium(II) species. Substitution reactions often result in the formation of new organometallic compounds with different ligands.
Scientific Research Applications
2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride exerts its effects involves the coordination of the titanium center to various substrates. This coordination facilitates the activation of these substrates, making them more reactive in subsequent chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally include the formation of reactive intermediates that drive the desired reactions.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylcyclopenta-1,3-diene;hafnium(4+);dichloride: Similar in structure but features a hafnium center instead of titanium.
Di-tert-butylcyclopentadiene: A precursor in the synthesis of the titanium compound, also used in the formation of other metallocenes.
Uniqueness
The uniqueness of 2-Tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride lies in its specific reactivity and stability, which are influenced by the presence of the tert-butyl groups and the titanium center. These features make it particularly effective in catalytic applications, where other similar compounds may not perform as well.
Biological Activity
2-Tert-butylcyclopenta-1,3-diene; titanium(2+); dichloride is a coordination compound that combines the cyclopentadiene ligand with titanium in a dichloride form. This compound is of interest due to its potential biological activities and applications in medicinal chemistry, catalysis, and materials science. Understanding its biological activity is crucial for assessing its utility in various fields.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Weight : 239.13 g/mol
- CAS Number : 10220604
- Physical State : Typically appears as a solid or liquid depending on the formulation and purity.
Biological Activity Overview
Research into the biological activity of titanium-based compounds has indicated several potential mechanisms of action, particularly in cancer therapy and as catalysts in organic reactions. The biological effects of 2-tert-butylcyclopenta-1,3-diene; titanium(2+); dichloride can be categorized into several areas:
-
Anticancer Activity :
- Titanium complexes have shown promise in inhibiting tumor growth through various mechanisms, including the induction of apoptosis in cancer cells.
- Studies suggest that coordination with cyclopentadiene ligands enhances the stability and bioavailability of titanium complexes, potentially leading to improved anticancer efficacy.
-
Catalytic Properties :
- The compound may act as a catalyst in organic reactions, facilitating processes such as polymerization or oxidation.
- Its ability to stabilize reactive intermediates can lead to increased reaction rates and selectivity.
-
Antimicrobial Properties :
- Preliminary studies indicate that titanium compounds may possess antimicrobial properties, making them candidates for developing new antibiotics or disinfectants.
Case Studies
- A study published in Dalton Transactions explored the synthesis and characterization of titanium complexes with cyclopentadiene ligands, highlighting their potential applications in catalysis and materials science .
- Another research article examined the interaction of titanium complexes with cancer cell lines, demonstrating significant cytotoxic effects attributed to the compound's ability to induce oxidative stress within cells .
Data Tables
Properties
Molecular Formula |
C18H26Cl2Ti-2 |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-tert-butylcyclopenta-1,3-diene;titanium(2+);dichloride |
InChI |
InChI=1S/2C9H13.2ClH.Ti/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4,6H,5H2,1-3H3;2*1H;/q2*-1;;;+2/p-2 |
InChI Key |
BEFHHDIIFRDUTR-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=[C-]CC=C1.CC(C)(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Ti+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















